3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal 3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728741
InChI: InChI=1S/C9H11BrO2/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,6H,5H2,1-2H3
SMILES:
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol

3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal

CAS No.:

Cat. No.: VC17728741

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal -

Specification

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
IUPAC Name 3-(5-bromofuran-2-yl)-2,2-dimethylpropanal
Standard InChI InChI=1S/C9H11BrO2/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,6H,5H2,1-2H3
Standard InChI Key NBTKDGYLMAXIJU-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1=CC=C(O1)Br)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furan ring brominated at the 5-position, connected to a 2,2-dimethylpropanal group via a methylene bridge. Key structural attributes include:

  • IUPAC Name: 3-(5-bromofuran-2-yl)-2,2-dimethylpropanal

  • Canonical SMILES: CC(C)(CC1=CC=C(O1)Br)C=O

  • InChI Key: NBTKDGYLMAXIJU-UHFFFAOYSA-N

The aldehyde functional group at the terminus of the dimethylpropyl chain provides a site for nucleophilic attack, while the bromine atom on the furan ring enables electrophilic substitution or metal-catalyzed coupling reactions .

Physical Properties

Table 1 summarizes the compound’s physicochemical characteristics:

PropertyValueSource
Molecular Weight231.09 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.42 g/cm³ (estimated)
SolubilityLow in water; soluble in THF

The low water solubility aligns with its hydrophobic furan and alkyl components, necessitating organic solvents like tetrahydrofuran (THF) for laboratory handling.

Synthesis Methods

Bromomethylation of Furan Precursors

The synthesis typically begins with the bromomethylation of a furan derivative. In a representative procedure :

  • Reactants: Furan analog, paraformaldehyde, and hydrobromic acid (HBr) in acetic acid.

  • Conditions: 50°C for 2 hours, yielding 1-(bromomethyl)furan intermediates.

  • Yield: ~62% for analogous bromomethylated aromatics .

This step exploits the electrophilic substitution reactivity of the furan ring, with HBr acting as both acid catalyst and bromine source .

Alkylation with Isobutyraldehyde

The bromomethylfuran intermediate undergoes alkylation with isobutyraldehyde under phase-transfer conditions :

  • Reactants: Bromomethylfuran, isobutyraldehyde, NaOH, tetrabutylammonium bromide (TBAB).

  • Conditions: 70°C in toluene under nitrogen, monitored by gas chromatography.

  • Yield: ~65% for structurally related compounds .

The phase-transfer catalyst (TBAB) facilitates the reaction between the aqueous base and organic reactants, enhancing the nucleophilic attack of the aldehyde on the bromomethyl group .

Chemical Reactivity and Mechanistic Pathways

Aldehyde-Focused Reactions

The propanal group participates in classical aldehyde transformations:

  • Nucleophilic Addition: Reaction with Grignard reagents or hydrides to form secondary alcohols.

  • Oxidation: Conversion to the corresponding carboxylic acid using KMnO₄ or CrO₃.

  • Condensation: Formation of imines or hydrazones with amines/hydrazines.

Bromofuran Reactivity

The bromine atom enables:

  • Electrophilic Substitution: Directed metalation or halogen exchange reactions.

  • Cross-Coupling: Suzuki-Miyaura or Stille couplings with aryl boronic acids/stannanes .

For example, palladium-catalyzed coupling could replace bromine with aryl groups, diversifying the furan ring’s substituents .

Applications in Scientific Research

Pharmaceutical Intermediates

The bromofuran moiety is prevalent in bioactive molecules, including:

  • Antimicrobial agents: Furan derivatives inhibit bacterial cell wall synthesis .

  • Anticancer compounds: Brominated furans interfere with DNA replication in tumor cells .

Though specific studies on 3-(5-bromofuran-2-yl)-2,2-dimethylpropanal are lacking, its scaffold could serve as a precursor to such molecules .

Biological Activity and Toxicology

Research Gaps

  • In vitro studies: Needed to assess cytotoxicity, enzyme inhibition, and metabolic stability.

  • Structure-Activity Relationships: Modifying the aldehyde or bromine position could optimize bioactivity.

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